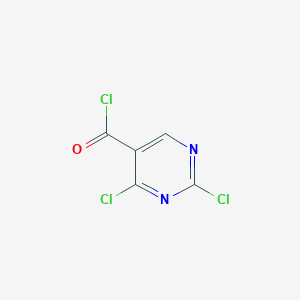

2,4-Dichloropyrimidine-5-carbonyl chloride

Description

The exact mass of the compound 2,4-Dichloropyrimidine-5-carbonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dichloropyrimidine-5-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloropyrimidine-5-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dichloropyrimidine-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl3N2O/c6-3-2(4(7)11)1-9-5(8)10-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTIFMWYYHCREC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10549399 | |

| Record name | 2,4-Dichloropyrimidine-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2972-52-3 | |

| Record name | 2,4-Dichloropyrimidine-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DICHLOROPYRIMIDINE-5-CARBONYL CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthetic Cornerstone: A Technical Guide to 2,4-Dichloropyrimidine-5-carbonyl chloride for Advanced Drug Discovery

Introduction: In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, 2,4-Dichloropyrimidine-5-carbonyl chloride (CAS No. 2972-52-3) has emerged as a particularly versatile and powerful reagent. Its trifunctional nature, featuring two differentially reactive chlorine substituents and a highly reactive carbonyl chloride, provides medicinal chemists with a strategic tool for the efficient construction of complex molecular architectures. This guide offers an in-depth exploration of this key synthetic intermediate, from its synthesis and reactivity to its application in the development of targeted therapeutics, particularly in the realm of kinase inhibitors.

Physicochemical Properties & Structural Elucidation

2,4-Dichloropyrimidine-5-carbonyl chloride is a reactive compound that serves as a cornerstone in the synthesis of a wide range of biologically active molecules. A comprehensive understanding of its fundamental properties is essential for its effective utilization.

| Property | Value | Source |

| CAS Number | 2972-52-3 | CymitQuimica |

| Molecular Formula | C₅HCl₃N₂O | CymitQuimica |

| Molecular Weight | 211.43 g/mol | CymitQuimica |

| Appearance | Brown-yellow, viscous liquid | [1] |

| Boiling Point | 130 °C at 1 mmHg | [1] |

| Refractive Index | n²⁰/D 1.5932 | [1] |

Spectroscopic Characterization (Predicted):

-

¹H NMR: A single sharp singlet is expected in the downfield region (δ 8.5-9.5 ppm) corresponding to the proton at the C6 position of the pyrimidine ring.

-

¹³C NMR: Five distinct signals are anticipated. The carbonyl carbon should appear significantly downfield (δ 160-170 ppm). The carbons bearing chlorine atoms (C2 and C4) would be in the range of δ 150-165 ppm, while the carbon at C5 would be found around δ 130-140 ppm. The C6 carbon is expected to be the most upfield of the aromatic carbons (δ 120-130 ppm).

-

IR Spectroscopy: A strong absorption band characteristic of the carbonyl chloride C=O stretch would be prominent around 1750-1800 cm⁻¹. Other characteristic peaks would include C-Cl stretching vibrations and aromatic C=C and C=N stretching frequencies.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) with a characteristic isotopic pattern due to the presence of three chlorine atoms.

Synthesis of 2,4-Dichloropyrimidine-5-carbonyl chloride: A High-Yield Protocol

The efficient synthesis of 2,4-Dichloropyrimidine-5-carbonyl chloride is paramount for its widespread application. A robust and high-yielding method starting from the readily available uracil-5-carboxylic acid has been developed and patented.[1] This process involves a one-pot reaction that simultaneously chlorinates the pyrimidine ring and converts the carboxylic acid to a carbonyl chloride.

Reaction Scheme:

Figure 1: Synthesis of 2,4-Dichloropyrimidine-5-carbonyl chloride.

Detailed Experimental Protocol:

-

Reagents:

-

Uracil-5-carboxylic acid

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

-

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a stirrer, suspend uracil-5-carboxylic acid (62.4 g) in phosphorus oxychloride (100 g).[1]

-

To this suspension, add phosphorus pentachloride (276 g).[1]

-

Heat the mixture to reflux (approximately 114 °C) and maintain reflux for 4 hours.[1]

-

After the reaction is complete, distill off the phosphorus oxychloride under reduced pressure.

-

The remaining residue is the crude 2,4-Dichloropyrimidine-5-carbonyl chloride (approximately 84 g), which is a brown-yellow, viscous liquid.[1] The product is reported to be 96-98% pure and can often be used in subsequent steps without further purification.[1]

-

Causality of Experimental Choices:

-

Phosphorus oxychloride (POCl₃): Serves as both a solvent and a chlorinating agent. Its high boiling point allows for the reaction to be conducted at an elevated temperature, ensuring a reasonable reaction rate.

-

Phosphorus pentachloride (PCl₅): A powerful chlorinating agent that is crucial for the conversion of the hydroxyl groups of the uracil ring to chlorides and the carboxylic acid to the carbonyl chloride. The combination of POCl₃ and PCl₅ ensures complete and efficient chlorination.

-

Reflux Conditions: Heating to reflux provides the necessary activation energy for the chlorination reactions to proceed to completion within a practical timeframe.

The Reactivity Landscape: A Guide to Regioselective Functionalization

The synthetic utility of 2,4-Dichloropyrimidine-5-carbonyl chloride lies in the differential reactivity of its three electrophilic sites: the C2-Cl, C4-Cl, and the carbonyl chloride. Understanding and controlling the regioselectivity of nucleophilic substitution is key to its successful application in complex molecule synthesis.

General Reactivity Hierarchy:

The generally accepted order of reactivity towards nucleophiles is:

Carbonyl chloride > C4-Cl > C2-Cl

This hierarchy is a consequence of the electronic properties of the pyrimidine ring. The nitrogen atoms are electron-withdrawing, making the attached carbons more electrophilic. The C4 position is generally more activated towards nucleophilic aromatic substitution (SₙAr) than the C2 position.

Figure 2: Reactivity hierarchy of electrophilic sites.

3.1. Reactions at the Carbonyl Chloride:

The carbonyl chloride is the most electrophilic site and will readily react with a wide range of nucleophiles, such as amines and alcohols, to form amides and esters, respectively. These reactions are typically fast and can be carried out under mild conditions.

-

Amide Formation: Reaction with primary or secondary amines in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl byproduct affords the corresponding amides in high yield.

-

Ester Formation: Treatment with an alcohol, often in the presence of a base like pyridine, leads to the formation of the corresponding ester.

3.2. Regioselective Substitution at the Pyrimidine Ring:

Following the reaction at the carbonyl chloride, the two chlorine atoms on the pyrimidine ring can be sequentially displaced by various nucleophiles.

-

Preferential C4-Substitution: In most cases, nucleophilic aromatic substitution (SₙAr) occurs preferentially at the C4 position.[2] This selectivity is attributed to the greater electron deficiency at C4 compared to C2. The presence of an electron-withdrawing group at the 5-position, such as the newly formed amide or ester, further activates the C4 position for nucleophilic attack.[2]

-

Achieving C2-Selectivity: While C4-substitution is the general rule, selective reaction at the C2 position can be achieved under specific conditions. For instance, the use of tertiary amine nucleophiles has been shown to favor C2 substitution.[2] This change in regioselectivity is a valuable tool for accessing a wider range of pyrimidine derivatives.

Experimental Protocol: Regioselective Amination at C4

-

Amide Formation: Dissolve 2,4-Dichloropyrimidine-5-carbonyl chloride (1 equivalent) in an aprotic solvent such as dichloromethane or THF.

-

Cool the solution to 0 °C and add the desired primary or secondary amine (1.1 equivalents) followed by a non-nucleophilic base like triethylamine (1.2 equivalents).

-

Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

-

Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure to obtain the crude 2,4-dichloro-5-(aminocarbonyl)pyrimidine.

-

C4-Amination: Dissolve the crude product from the previous step in a suitable solvent (e.g., ethanol, isopropanol).

-

Add the second amine (1.1-1.5 equivalents) and heat the reaction mixture to reflux.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, cool the reaction, and the desired C4-aminated product will often precipitate and can be collected by filtration.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The 2,4-disubstituted pyrimidine motif is a well-established pharmacophore in the design of kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] The ability to selectively introduce different substituents at the C2 and C4 positions of the pyrimidine ring allows for the fine-tuning of the molecule's affinity and selectivity for the target kinase.

2,4-Dichloropyrimidine-5-carbonyl chloride serves as an ideal starting material for the synthesis of libraries of potential kinase inhibitors. The carbonyl chloride at the 5-position can be used to introduce a variety of side chains that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.

Figure 3: General workflow for the synthesis of a kinase inhibitor library.

This systematic approach allows for the exploration of the structure-activity relationship (SAR) and the optimization of lead compounds in the drug discovery process.

Safety, Handling, and Storage

-

Hazards:

-

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.[7]

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place away from moisture.[7]

-

Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

-

Conclusion

2,4-Dichloropyrimidine-5-carbonyl chloride is a high-value building block for the synthesis of complex heterocyclic compounds, particularly for applications in drug discovery. Its well-defined synthesis and the predictable, yet controllable, regioselectivity of its functionalization make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to fully exploit its potential in the rational design of novel therapeutics.

References

- US Patent 3561005A, Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride.

-

G. W. Rewcastle, et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(26), 5983-5986. Available from: [Link]

-

T. J. G. G. J. M. van den Heuvel, et al. (2020). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 85(17), 11486-11493. Available from: [Link]

-

MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available from: [Link]

- S. Venkat Rao, et al. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine Derivative. International Journal of Pharmaceutical Sciences and Research.

-

MDPI. Special Issue “Novel Chemical Tools for Targeted Cancer Therapy”. Available from: [Link]

-

MDPI. Encapsulation for Cancer Therapy. Available from: [Link]

-

Cole-Parmer. 2,4-Dichloropyrimidine, 97% Material Safety Data Sheet. Available from: [Link]

Sources

- 1. US3561005A - Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. chemicalbook.com [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

2,4-Dichloropyrimidine-5-carbonyl chloride electrophilicity

Title: The Electrophilic Hierarchy of 2,4-Dichloropyrimidine-5-Carbonyl Chloride: A Precision Functionalization Guide

Executive Summary: The "Linchpin" Scaffold

2,4-Dichloropyrimidine-5-carbonyl chloride (DCPCC) represents a high-value "linchpin" scaffold in medicinal chemistry, particularly for kinase inhibitor and antiviral discovery.[1][2] Its structural utility lies in its trifunctional electrophilicity : it possesses three distinct sites for nucleophilic attack, each with a specific activation energy threshold.[1][2]

The core challenge for the researcher is not reactivity, but selectivity .[2] Uncontrolled reaction conditions lead to "polymerized" mixtures of regioisomers.[1][2] This guide deconstructs the electronic landscape of DCPCC, providing a validated roadmap to sequentially functionalize the C5-carbonyl, C4-chloro, and C2-chloro sites with high fidelity.

Electronic Structure & Electrophilic Landscape

To control DCPCC, one must understand the electronic vectors at play.[1][2] The pyrimidine ring is inherently electron-deficient (π-deficient) due to the electronegative nitrogen atoms.[2]

-

C5-Carbonyl Chloride (Acyl Center): The carbonyl group is the "hardest" and most reactive electrophile.[1][2] It withdraws electron density from the ring via resonance, further activating the C2 and C4 positions.[2]

-

C4-Chloro (Para-like): Located para to N1 and ortho to N3.[1][2] The C5-carbonyl group exerts a strong mesomeric withdrawal effect on C4, making it highly susceptible to SNAr.[2]

-

C2-Chloro (Ortho-like): Located between two nitrogens.[1][2] While electronically activated, it is sterically more shielded than C4 and lacks the direct conjugation benefit from the C5-carbonyl that C4 enjoys.[2]

The Reactivity Hierarchy:

Visualization: The Electrophilic Vector Map

Figure 1: The sequential activation hierarchy of DCPCC. Reaction conditions must be tuned to isolate these distinct electrophilic events.

Regioselectivity & Experimental Protocols

Phase 1: Selective C5-Acylation (Preserving the Ring)

The goal is to convert the acid chloride to an amide or ester without displacing the ring chlorines.[2]

-

The Trap: Using excess nucleophile or high temperature will trigger SNAr at C4.[2]

Protocol 1: Synthesis of 2,4-Dichloro-N-substituted-pyrimidine-5-carboxamide

| Parameter | Condition | Rationale |

| Solvent | DCM or anhydrous THF | Aprotic, non-nucleophilic.[1][2] |

| Temperature | -78°C to -20°C | Kinetic control to prevent C4 attack.[1][2] |

| Base | DIPEA (Hunig's Base) | Non-nucleophilic base scavenges HCl.[1][2] Avoid Pyridine (can catalyze SNAr).[1][2] |

| Stoichiometry | 1.0 eq Amine : 1.0 eq DCPCC | Excess amine attacks C4.[1][2] |

Step-by-Step:

-

Dissolve DCPCC (1.0 eq) in anhydrous DCM (0.2 M) under N2. Cool to -78°C.[1][2]

-

Mix the amine (0.95 eq) and DIPEA (1.1 eq) in DCM. Note: Using slight deficiency of amine ensures no excess nucleophile exists to attack the ring.[2]

-

Add the amine solution dropwise over 30 minutes.

-

Stir at -78°C for 1 hour, then slowly warm to 0°C.

-

Validation: Quench with water. Check LCMS. The mass should correspond to Product + Cl2 pattern.[2] If you see Product - HCl + Amine (double addition), the temperature was too high.[1][2]

Phase 2: Regioselective C4-Displacement (SNAr)

Once the C5 position is secured (or if reacting the raw scaffold), the C4-chloride is the next target.[2]

-

Selectivity Factor: The C4 position is more electron-deficient than C2 due to the para relationship with N1 and the electron-withdrawing C5-substituent.[2]

Protocol 2: C4-Selective Amination

-

Substrate: The amide from Protocol 1 (or DCPCC if doing "one-pot").

-

Base: TEA or K2CO3.

-

Temperature: 0°C to Room Temperature.

-

Observation: Reaction usually completes within 1-4 hours at RT.[1][2][3]

-

Advanced Insight: If using a tertiary amine nucleophile, selectivity may invert to C2 via an anomalous dealkylation mechanism [1].[1][2] For standard primary/secondary amines, C4 is dominant [2].[1][2]

Phase 3: C2-Displacement (The Final Functionalization)

The C2-chloride is "deactivated" relative to C4 but remains reactive compared to chlorobenzenes.[2]

-

Conditions: Requires heat (60–100°C) or microwave irradiation.[1][2]

-

Catalysis: Palladium catalysis (Buchwald-Hartwig) or acid catalysis can facilitate difficult displacements here.[1][2]

Synthesis Workflow Decision Tree

This diagram illustrates the logical flow for synthesizing complex heterocycles from DCPCC.

Figure 2: Logical workflow for sequential functionalization. Note that skipping C5 functionalization usually leads to C4 attack.[2]

Troubleshooting & Stability (The "Self-Validating" System)

The most common failure mode with DCPCC is hydrolysis .[2] The C5-acid chloride is extremely moisture-sensitive.[1][2]

The "Hydrolysis Check" Protocol: Before committing expensive amines to the reaction, perform this validation:

-

Quench into MeOH.

Handling Rules:

-

Store under Argon at -20°C.

-

Re-distill SOCl2 if synthesizing in-house to remove HCl traces.[1][2]

-

Avoid DMSO as solvent for the Acid Chloride step (exothermic decomposition risk).[1][2]

References

-

Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015).[1][2][4] Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763.[1][2][4] Link[1][2]

-

WuXi Biology.[1][2] (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. Link

-

Organic Syntheses. (1951).[1][2] 2-Chloropyrimidine Synthesis Protocols. Organic Syntheses, Coll.[1][2] Vol. 4, p.336. Link[1][2]

-

Sigma-Aldrich.[1][2][5] (n.d.). 2,4-Dichloropyrimidine-5-carbonyl chloride Product Sheet. Link[1][2][5]

Sources

- 1. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. japsonline.com [japsonline.com]

- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: Mechanism & Synthesis of 2,4-Dichloropyrimidine-5-carbonyl Chloride

Executive Summary

2,4-Dichloropyrimidine-5-carbonyl chloride (CAS 2972-52-3) is a high-value heterocyclic scaffold used extensively in the synthesis of bioactive pharmaceutical ingredients, particularly tyrosine kinase inhibitors and purine analogs. Its structural duality—possessing highly reactive electrophilic sites at the C2 and C4 positions (via chloride displacement) and the C5 acyl chloride—makes it a versatile "linchpin" molecule.

This guide provides a deep technical analysis of its synthesis, focusing on the deoxychlorination of 5-carboxyuracil (2,4-dihydroxypyrimidine-5-carboxylic acid). We prioritize the Vilsmeier-Haack-type mechanism using Phosphorus Oxychloride (

Retrosynthetic Strategy & Route Selection

To synthesize 2,4-dichloropyrimidine-5-carbonyl chloride efficiently, we must simultaneously functionalize three oxygenated sites on the pyrimidine core.

The Strategic Route: Deoxychlorination

The most robust pathway proceeds from 2,4-dihydroxypyrimidine-5-carboxylic acid (also known as 5-carboxyuracil). This starting material is non-toxic, stable, and commercially available.

Reaction Matrix:

-

Reagent:

(Solvent/Reagent) + -

Catalyst: DMF (Critical for activation energy reduction).

-

Byproducts:

(gas),

Why this route?

Direct chlorination of the ring and the carboxylic acid in a "one-pot" system avoids the isolation of unstable intermediates. The use of

Mechanistic Deep Dive

The transformation involves two distinct mechanistic pathways occurring in tandem: Acyl Chloride Formation and Aromatic Deoxychlorination .

Pathway A: Carboxylic Acid Activation

The conversion of the C5-carboxylic acid to the acyl chloride is kinetically the fastest step.

-

Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid attacks the electrophilic phosphorus of

. -

Elimination: A chloride ion is expelled, forming an activated chlorophosphonium intermediate.

-

Substitution: The chloride ion attacks the carbonyl carbon, collapsing the intermediate to release

and

Pathway B: Vilsmeier-Haack Ring Chlorination (C2 & C4)

This is the rate-limiting sequence. The pyrimidine ring exists predominantly in the lactam (keto) tautomer. To chlorinate it, we must activate the carbonyl oxygens.[1]

-

Catalytic Activation (The DMF Role): DMF reacts with

/ -

O-Sulfonylation/Phosphorylation: The lactam oxygens at C2 and C4 attack the Vilsmeier reagent (or

directly in non-catalyzed routes), converting the carbonyl oxygen into a potent leaving group (O-phosphonium species). -

Regioselective Substitution: Chloride ions (generated in situ) attack the C2 and C4 positions.

-

Note: The C4 position is generally more reactive due to the electron-withdrawing effect of the adjacent C5-carbonyl group.

-

-

Aromatization: The expulsion of the leaving group restores the aromaticity of the pyrimidine ring, providing the thermodynamic driving force for the reaction.

Mechanistic Visualization

Figure 1: Sequential mechanistic flow from 5-carboxyuracil to the target dichloropyrimidine.

Experimental Protocol

Safety Warning: This protocol generates significant volumes of

Materials & Stoichiometry

| Component | Role | Eq. | Notes |

| 5-Carboxyuracil | Substrate | 1.0 | Dry thoroughly before use. |

| Solvent/Reagent | 5.0 - 8.0 | Excess required for solubility. | |

| Reagent | 2.5 | Stoichiometric excess for 3 sites. | |

| DMF | Catalyst | 0.1 - 0.2 | Essential for rate acceleration. |

Step-by-Step Methodology

-

Setup: Equip a dry 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser (vented to a caustic scrubber), and a pressure-equalizing addition funnel. Flush with Nitrogen (

). -

Charging: Add 5-Carboxyuracil (1.0 eq) and

(2.5 eq) to the flask. The solids may not mix well initially. -

Solvent Addition: Add

(5.0 eq) to the flask. -

Catalyst Injection: Add DMF (0.1 eq) dropwise. Caution: Exothermic reaction and immediate gas evolution (

). -

Reaction:

-

Heat the mixture slowly to reflux (approx. 105-110°C) .

-

Maintain reflux for 4–6 hours . The suspension should become a clear, yellow-to-brown solution, indicating consumption of the starting material.

-

IPC (In-Process Control): Monitor by TLC or LC-MS (aliquot quenched in MeOH to form methyl ester) to ensure disappearance of uracil species.

-

-

Workup (Distillation):

-

Cool the reaction mixture to 60°C.

-

Install a vacuum distillation setup.

-

Remove excess

under reduced pressure (keep bath <80°C to prevent degradation).

-

-

Isolation:

-

The residue is the crude acid chloride.

-

Purification: Perform fractional vacuum distillation. The product boils at ~130°C at 12 mmHg .[2]

-

Collect the fraction as a semi-solid or viscous oil that crystallizes upon cooling.

-

Process Flow Diagram

Figure 2: Operational workflow for the synthesis and isolation.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Impact of Deviation |

| Moisture Content | < 0.1% | High moisture hydrolyzes |

| Reflux Temp | 105–115°C | Too Low: Incomplete chlorination (monochloro impurities). Too High: Decomposition/Tarry residues. |

| DMF Stoichiometry | 0.1–0.2 eq | Excess: Can lead to difficult purification and stable Vilsmeier adducts that reduce yield. |

| Quenching | N/A (Distillation) | Do NOT quench this specific intermediate with water if isolating the acid chloride. Quench only if converting immediately to ester/amide. |

Common Impurities

-

Monochloropyrimidines: Result from incomplete reaction time or insufficient

. -

Phosphorus adducts: Result from poor vacuum stripping of

.

References

- US Patent 3561005A. Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride. Google Patents.

-

PubChem . 2,4-Dichloro-5-pyrimidinecarbonyl chloride (Compound). National Library of Medicine. Available at: [Link]

- M. B. Smith. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013.

Sources

Technical Guide: Biological Activity & Synthetic Utility of 2,4-Dichloropyrimidine-5-carbonyl Chloride Derivatives

The following technical guide is structured for researchers and drug development professionals, focusing on the medicinal chemistry and biological applications of 2,4-Dichloropyrimidine-5-carbonyl chloride (and its direct derivatives).

Executive Summary

2,4-Dichloropyrimidine-5-carbonyl chloride is a high-value electrophilic scaffold in medicinal chemistry. It serves as a linchpin intermediate for generating 2,4-diaminopyrimidine-5-carboxamides , a privileged structural motif in kinase inhibitor discovery. Its unique tri-electrophilic nature (C2-Cl, C4-Cl, C5-COCl) allows for sequential, regioselective functionalization, enabling the rapid generation of diverse libraries with potent anticancer, antimicrobial, and antiviral activities.

Part 1: Chemical Foundation & Reactivity Profile

To exploit this scaffold effectively, one must understand the hierarchy of reactivity. The molecule possesses three distinct electrophilic sites, each responding to nucleophilic attack under specific conditions.

The Tri-Electrophilic Hierarchy

The reactivity order is governed by electronic effects and leaving group ability:

-

C5-Carbonyl Chloride (Acylation): The most reactive site. Reacts rapidly with amines or alcohols at low temperatures (0°C) to form amides or esters without disturbing the chloride leaving groups on the ring.

-

C4-Chloride (SNAr): The pyrimidine ring is electron-deficient. The C4 position is para-like to the electron-withdrawing carbonyl group at C5, making it significantly more reactive toward nucleophilic aromatic substitution (SNAr) than the C2 position.

-

C2-Chloride (SNAr): The least reactive site. Displacement usually requires higher temperatures or stronger nucleophiles, typically performed as the final step in library synthesis.

Expert Insight: Reversing Regioselectivity

While C4 is classically the preferred site for the first SNAr, recent mechanistic studies indicate that tertiary amine nucleophiles can exhibit anomalous C2-selectivity via an in situ N-dealkylation mechanism. This offers a strategic alternative for accessing difficult substitution patterns.

Figure 1: Sequential functionalization strategy based on electrophilic reactivity gradients.

Part 2: Therapeutic Applications

The derivatives of this scaffold, particularly 2,4-diaminopyrimidine-5-carboxamides , are bioactive pharmacophores.

Oncology: Kinase Inhibition

This is the primary application of the scaffold. The pyrimidine ring acts as a hinge binder , mimicking the adenine ring of ATP in the kinase active site.[1]

-

Mechanism: The N1 and C2-NH motifs form hydrogen bonds with the kinase hinge region. The C5-carboxamide group extends into the solvent-exposed region or the "gatekeeper" pocket, providing selectivity.

-

Target Classes:

-

FAK (Focal Adhesion Kinase): Derivatives containing N-substituted benzamides at the C4 position have shown IC50 values as low as 47 nM . These compounds arrest cells in the S/G2 phase and inhibit migration in lung cancer lines (H1975).[2]

-

PKC-theta (Protein Kinase C-theta): 2,4-diamino-5-cyanopyrimidines (isosteres of the carboxamide) are potent inhibitors used to prevent transplant rejection and treat T-cell mediated diseases.[3]

-

c-Met & VEGFR-2: C5-carbonitrile and carboxamide derivatives act as dual inhibitors, disrupting angiogenesis and tumor proliferation.

-

Antimicrobial & Antiviral Activity[4][5]

-

Antibacterial: N-substituted-2,4-dichloropyrimidine-5-carboxamides have demonstrated MIC values in the range of 32–64 µg/mL against MRSA (S. aureus) and E. coli. The mechanism often involves disruption of folate biosynthesis (DHFR inhibition).

-

Antifungal: Thioureide derivatives linked to the C5 position show broad-spectrum activity against Candida albicans.[4]

Part 3: Experimental Protocols

Protocol A: Synthesis of Pyrimidine-5-Carboxamides (Step 1)

Target: Selective functionalization of the acid chloride without displacing ring chlorides.

Reagents: 2,4-Dichloropyrimidine-5-carbonyl chloride (1.0 eq), Amine (R-NH2, 1.0 eq), DIPEA (1.2 eq), Anhydrous DCM. Procedure:

-

Dissolve 2,4-dichloropyrimidine-5-carbonyl chloride in anhydrous DCM under N2 atmosphere. Cool to 0°C .

-

Add DIPEA followed by the dropwise addition of the amine (dissolved in DCM). Critical: Maintain temperature < 5°C to prevent SNAr side reactions at C4.

-

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Workup: Wash with 0.1N HCl (cold), then brine. Dry over Na2SO4.

-

Validation: Check TLC. The product should be a single spot. 1H NMR should show the amide proton and retention of the pyrimidine proton (singlet ~8.5-9.0 ppm).

Protocol B: Regioselective C4-Amination (Step 2)

Target: Introduction of the primary pharmacophore.

Reagents: Intermediate from Protocol A (1.0 eq), Aniline/Amine (1.0 eq), TEA (2.0 eq), Ethanol or Isopropanol. Procedure:

-

Suspend the carboxamide intermediate in alcohol.

-

Add the amine and base.[5]

-

Stir at Room Temperature for 4–12 hours. (Heating to 50°C may be required for sterically hindered amines).

-

Observation: The product often precipitates out of the alcohol solution.

-

Purification: Filtration and washing with cold ethanol is usually sufficient.

Part 4: Structure-Activity Relationship (SAR) Visualization

The following diagram summarizes the SAR trends for kinase inhibition based on current literature.

Figure 2: SAR logic for optimizing kinase inhibitors derived from the scaffold.

References

-

Regioselective Control of SNAr Amination: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2025).[6] ResearchGate. Link

-

FAK Inhibitor Discovery: Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors. (2021).[7][8] NIH/Molecules. Link

-

PKC-theta Inhibitors: Discovery of 2,4-diamino-5-cyanopyrimidine Derivatives as Protein Kinase C Theta Inhibitors.[3] (2019).[3][9][10] PubMed.[9] Link

-

Antimicrobial Activity: Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold. (2017). NIScPR. Link

-

Scaffold Synthesis Patent: Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride. (US3561005A). Google Patents. Link

Sources

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities | PLOS One [journals.plos.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]

2,4-Dichloropyrimidine-5-carbonyl chloride safety and handling

An In-depth Technical Guide to the Safe Handling of 2,4-Dichloropyrimidine-5-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Tool

2,4-Dichloropyrimidine-5-carbonyl chloride is a highly reactive trifunctional molecule, making it a valuable, yet hazardous, building block in synthetic organic chemistry. Its utility lies in the differential reactivity of its three electrophilic centers: the two chlorine atoms on the pyrimidine ring and the highly reactive acyl chloride. This structure allows for sequential, site-selective reactions, which is why it is frequently employed in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other pharmaceutical agents.[1] However, the very reactivity that makes this compound a powerful synthetic tool also necessitates a rigorous and well-understood safety protocol. The acyl chloride group, in particular, dictates the primary handling concerns due to its violent reaction with nucleophiles, most notably water. This guide provides a comprehensive framework for its safe handling, grounded in the principles of chemical causality and risk mitigation.

Section 1: Hazard Identification and Analysis

A thorough understanding of the inherent hazards of 2,4-Dichloropyrimidine-5-carbonyl chloride is the foundation of its safe use. The primary hazards stem from its corrosive nature, a direct consequence of the acyl chloride functional group's reactivity.

Physicochemical Properties

Understanding the compound's physical state and properties is the first step in risk assessment.

| Property | Value | Source |

| Chemical Name | 2,4-Dichloropyrimidine-5-carbonyl chloride | [2][3] |

| CAS Number | 2972-52-3 | [2][3] |

| Molecular Formula | C₅HCl₃N₂O | [2][3] |

| Molecular Weight | 211.43 g/mol | [2][3] |

| Appearance | Clear, colorless liquid | [2][3] |

| Density | 1.645 g/mL at 25 °C | [3] |

Reactivity and Corrosivity

The dominant hazard is the acyl chloride functional group. Acyl chlorides are highly susceptible to nucleophilic attack.

-

Reaction with Water/Moisture: The most critical reaction to control is hydrolysis. 2,4-Dichloropyrimidine-5-carbonyl chloride will react violently with water, including atmospheric moisture, to produce the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[4] This reaction is exothermic and the rapid generation of HCl gas can cause a dangerous pressure buildup in sealed containers. The released HCl is a severe respiratory and skin irritant.[5]

-

Incompatible Materials: Due to its high reactivity, this compound must be kept away from:

-

Water, alcohols, and amines, which will react vigorously.

-

Strong oxidizing agents and strong acids.[6]

-

Bases, which can catalyze decomposition or polymerization reactions.

-

Toxicological Profile

While specific toxicological data for this exact compound is limited, the hazards can be inferred from its structural components (dichloropyrimidine and acyl chloride) and data on similar chemicals. The primary routes of exposure are inhalation, skin contact, and eye contact.

-

Skin and Eye Contact: Classified as causing severe skin burns and eye damage.[7] Contact with the liquid will cause immediate and severe irritation or chemical burns due to the generation of HCl upon contact with moisture on the skin or in the eyes.[7][8] Prolonged contact can lead to irreversible tissue damage.

-

Inhalation: Inhalation of vapors or aerosols is highly hazardous. It will cause severe irritation to the respiratory tract.[9][10] This is again due to the hydrolysis reaction with moisture in the lungs, producing HCl. Symptoms can include a burning sensation, coughing, wheezing, and shortness of breath, with the potential for delayed pulmonary edema.[10]

-

Ingestion: Ingestion is expected to cause severe corrosive damage to the gastrointestinal tract, with immediate pain, swelling, and danger of perforation.[8][10]

Section 2: The Hierarchy of Controls: A Proactive Safety Framework

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over those that are less effective and more dependent on human behavior.

Caption: The Hierarchy of Controls prioritizes engineering solutions over procedural and personal measures.

-

Elimination/Substitution: In a research context, eliminating the need for this specific reagent is often not possible. However, if a synthetic route allows for a less reactive precursor (e.g., the corresponding carboxylic acid or ester), it should be considered.

-

Engineering Controls: This is the most critical layer of protection. All handling of 2,4-Dichloropyrimidine-5-carbonyl chloride must be performed inside a certified chemical fume hood.[11] The fume hood contains vapors and provides a physical barrier. An eyewash station and safety shower must be immediately accessible.[11][12]

-

Administrative Controls: This includes comprehensive training on the specific hazards and the development of detailed Standard Operating Procedures (SOPs) for all experiments involving this compound. Never work alone when handling this material.

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be worn at all times, even with engineering controls in place.[13]

-

Eye Protection: Chemical splash goggles are mandatory.[14] A face shield should be worn over the goggles during procedures with a higher splash risk, such as transfers of larger quantities.[14][15]

-

Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves may be suitable for incidental contact, but they should be changed immediately upon contamination.[16] For extended handling, consider heavier gloves like butyl rubber or laminate gloves and consult the manufacturer's compatibility data. Always double-glove.

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[12] An apron made of a chemically resistant material like neoprene or PVC is recommended for transfers.

-

Section 3: Protocols for Safe Handling and Emergency Response

Adherence to established protocols is non-negotiable. The causality is clear: procedural deviations lead to uncontrolled reactions and exposures.

Standard Operating Protocol for Handling

-

Preparation: Before starting, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary equipment and incompatible materials (especially water and paper towels). Ensure the safety shower and eyewash are unobstructed.

-

Attire: Don all required PPE (lab coat, double gloves, chemical splash goggles).

-

Inert Atmosphere: When possible, conduct reactions under an inert atmosphere (e.g., nitrogen or argon). This minimizes contact with atmospheric moisture. Use dry glassware and solvents.

-

Aliquotting and Transfer: Use dry syringes or cannulas for transfers. If pouring, do so slowly and carefully to minimize splashing. Perform all transfers in a secondary container (e.g., a beaker or pan) to contain any potential drips or small spills.

-

Quenching: When the reaction is complete, the excess acyl chloride must be safely quenched. This should be done slowly and in a controlled manner by adding the reaction mixture to a cooled, stirred solution of a weak nucleophile, such as a dilute sodium bicarbonate solution.[17] Never add water or base directly to the bulk acyl chloride.

-

Decontamination: Decontaminate all equipment that came into contact with the chemical. Rinse with an appropriate, dry organic solvent (like acetone), and then carefully quench the solvent rinsate.

Emergency Response: Spill Management

A rapid and correct response to a spill is critical to prevent injury and further contamination. The response depends on the scale of the spill.

Caption: Decision workflow for responding to a chemical spill.

Minor Spill Protocol (Inside a Fume Hood):

-

Alert: Alert personnel in the immediate vicinity.

-

Contain: If possible, use a non-reactive absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent for solvents) to create a dike around the spill to prevent it from spreading.[18][19] Do not use paper towels or other combustible materials.

-

Neutralize: Cautiously and slowly, cover the absorbed spill with a neutralizing agent like sodium bicarbonate powder.[20][21] The reaction may cause fizzing as HCl gas is neutralized.

-

Collect: Once the reaction has subsided, carefully sweep the neutralized material into a designated, labeled hazardous waste container.[19][20]

-

Decontaminate: Wipe the spill area with a cloth dampened with a soap and water solution.

-

Dispose: Seal and label the waste container and arrange for pickup by your institution's environmental health and safety (EHS) office.[22]

Major Spill Protocol (Outside a Fume Hood or Large Volume):

-

EVACUATE: Immediately alert everyone in the lab and evacuate the area.[21]

-

ISOLATE: Close the doors to the laboratory to contain the vapors.

-

ALARM: Call your institution's emergency number and pull the fire alarm if necessary to trigger a building-wide evacuation.[21]

-

REPORT: Provide emergency responders with the name of the chemical, the quantity spilled, the location, and a copy of the Safety Data Sheet (SDS).

-

DO NOT attempt to clean up a major spill unless you are specifically trained and equipped for hazardous material response.

First Aid for Exposure

Immediate action is essential. Time is tissue.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[10][11] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air immediately.[10] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[10] Seek immediate medical attention.

Section 4: Storage and Waste Disposal

Proper storage and disposal are the final steps in the chemical's lifecycle and are critical for long-term safety.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials.[6][11] The container must be protected from moisture and physical damage. Store away from incompatible materials, particularly water, bases, and oxidizing agents.[6][23]

-

Waste Disposal: All waste containing 2,4-Dichloropyrimidine-5-carbonyl chloride, including contaminated absorbents and empty containers, is considered hazardous waste. Collect waste in a clearly labeled, sealed, and compatible container.[7][22] Do not mix with other waste streams unless instructed to do so by EHS. Arrange for disposal through your institution's licensed hazardous waste management program.[9] Never dispose of this chemical down the drain.[6]

References

-

2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. (n.d.). Srini Chem. [Link]

-

4,6-Dichloropyrimidine - Safety Data Sheet. (n.d.). TCI Chemicals. [Link]

-

Material Safety Data Sheet - 2,4-Dichloropyrimidine, 97%. (n.d.). Cole-Parmer. [Link]

-

2,4-Dichloropyrimidine. (n.d.). PubChem. National Institutes of Health. [Link]

-

Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. [Link]

-

Safe Handling of Corrosive Chemicals. (2024, June 5). The Chemistry Blog. [Link]

-

How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025, May 25). Yufeng. [Link]

-

Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. [Link]

-

Pool Chemical Spill Response Plan. (2019, November 13). Reed College. [Link]

-

Personal Protective Equipment (PPE). (n.d.). CHEMM. [Link]

-

What to do in a chemical emergency. (2024, October 10). GOV.UK. [Link]

-

Safety Data Sheet: Acetyl chloride. (n.d.). Chemos GmbH & Co.KG. [Link]

-

Hazardous Spill Reporting and Response Procedures. (n.d.). Austin Community College District. [Link]

-

10 Tips Working Safely with corrosives. (2025, October 15). Chemsafe. [Link]

-

Material Safety Data Sheet - 4,6-Dichloropyrimidine, 97%. (n.d.). Cole-Parmer. [Link]

-

Hazardous Substance Fact Sheet: Acetyl Chloride. (n.d.). New Jersey Department of Health. [Link]

-

Corrosive Chemicals. (n.d.). Brandeis University Laboratory Safety. [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (n.d.). MDPI. [Link]

-

Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. [Link]

-

Chemical Spills. (n.d.). Florida State University Emergency Management. [Link]

-

Safety Data Sheet: Acetyl chloride D3. (n.d.). Carl ROTH. [Link]

Sources

- 1. srinichem.com [srinichem.com]

- 2. 2,4-Dichloropyrimidine-5-carbonyl chloride | CymitQuimica [cymitquimica.com]

- 3. 2,4-二氧嘧啶-5-碳酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. nj.gov [nj.gov]

- 5. gov.uk [gov.uk]

- 6. fishersci.com [fishersci.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. chemicals.co.uk [chemicals.co.uk]

- 14. chemsafe.ie [chemsafe.ie]

- 15. oshatrainingschool.com [oshatrainingschool.com]

- 16. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 17. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 18. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 19. carlroth.com [carlroth.com]

- 20. reed.edu [reed.edu]

- 21. offices.austincc.edu [offices.austincc.edu]

- 22. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]

- 23. chemos.de [chemos.de]

Theoretical Profiling & Technical Guide: 2,4-Dichloropyrimidine-5-carbonyl chloride

Executive Summary

2,4-Dichloropyrimidine-5-carbonyl chloride (DCPCC) represents a high-value electrophilic scaffold in medicinal chemistry. It serves as a critical "linchpin" intermediate for synthesizing bicyclic heterocycles (e.g., pyrido[2,3-d]pyrimidines) and functionalized pyrimidine antimetabolites.

This guide moves beyond basic characterization to provide a predictive theoretical framework. By synthesizing Density Functional Theory (DFT) data of structural analogs with established reactivity patterns, we define the molecular behavior of DCPCC. This approach allows researchers to predict regioselectivity in nucleophilic aromatic substitutions (

Computational Methodology & Structural Architecture

To understand the reactivity of DCPCC, we must first establish its ground-state electronic structure. The following parameters constitute the standard theoretical protocol for this class of pyrimidines.

Standardized DFT Protocol

For high-fidelity prediction of geometry and vibrational modes, the following level of theory is recommended as the industry standard for chlorinated pyrimidines:

-

Method: DFT (Density Functional Theory)[1][2][3][4][5][6][7]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or

B97X-D (for dispersion corrections). -

Basis Set: 6-311++G(d,p) (Augmented triple-zeta for accurate description of the chlorine lone pairs and carbonyl polarization).

-

Solvation Model: PCM (Polarizable Continuum Model) using Dichloromethane or THF to mimic synthesis conditions.

Geometric Parameters

The pyrimidine ring is planar.[8] However, the 5-carbonyl chloride group introduces a critical conformational degree of freedom.

| Parameter | Theoretical Expectation | Structural Insight |

| Point Group | The carbonyl oxygen typically eclipses the C4-position to minimize dipole repulsion, though rotation barriers are low (< 5 kcal/mol). | |

| C2-Cl Bond | ~1.74 Å | Slightly shorter than aliphatic C-Cl due to |

| C4-Cl Bond | ~1.73 Å | Often marginally shorter than C2-Cl due to enhanced conjugation with the C5-EWG (Electron Withdrawing Group). |

| C5-C(O) Bond | ~1.50 Å | Single bond character; pivotal for the "swing" mechanism during acylation. |

| C=O Bond | ~1.18 Å | Typical acyl chloride double bond; highly polarized. |

Electronic Properties & Reactivity Descriptors

The core utility of DCPCC lies in its tridentate electrophilicity . It possesses three distinct sites for nucleophilic attack: the Carbonyl Carbon, C4, and C2. Theoretical profiling resolves the competition between these sites.

Frontier Molecular Orbitals (FMO)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates chemical hardness and stability.

-

LUMO Location (The Electrophilic Map):

-

Primary Lobe: Concentrated on the Carbonyl Carbon and the C4 ring carbon .

-

Secondary Lobe: Present at C2, but with a smaller orbital coefficient.

-

Implication: Under kinetic control (low temp), "Hard" nucleophiles (amines, alkoxides) attack the Carbonyl (Acylation). Under thermodynamic control or with specific steric guidance,

occurs at C4.

-

Molecular Electrostatic Potential (MEP)

The MEP surface reveals the charge distribution driving non-covalent interactions prior to reaction.

-

Deep Blue Regions (Positive Potential): The most positive region is the Carbonyl Carbon, confirming it as the site of initial attack.

-

Ring Nitrogen Lone Pairs: These regions are negative (Red/Yellow), capable of accepting hydrogen bonds or coordinating with Lewis acids (e.g.,

in Friedel-Crafts reactions).

Regioselectivity Logic ( )

Why does C4 react before C2?

-

Electronic Effect: The C5-carbonyl group is a strong EWG. It withdraws electron density via resonance primarily from the ortho (C4/C6) and para (C2) positions relative to itself. However, the inductive effect is stronger at the adjacent C4.

-

Meisenheimer Complex Stability: Attack at C4 creates a negative charge delocalized onto the N3 nitrogen and the C5-carbonyl oxygen (extended conjugation). Attack at C2 delocalizes charge only onto ring nitrogens.

Vibrational Spectroscopy (IR/Raman)[1][2][4][5][6]

Experimental validation of DCPCC purity relies heavily on vibrational spectroscopy. DFT frequency calculations (scaled by ~0.961) provide the following diagnostic bands.

| Vibrational Mode | Frequency Range ( | Intensity (IR) | Diagnostic Value |

| 1760 – 1795 | Very Strong | Primary ID. significantly higher than esters/amides due to Cl induction. | |

| 1520 – 1560 | Strong | Characteristic pyrimidine skeletal vibrations. | |

| 750 – 800 | Medium | Differentiates acid chloride from carboxylic acid precursor. | |

| 680 – 720 | Strong | Fingerprint region for 2,4-dichloro substitution. |

Synthesis & Reaction Pathways[9][10][11][12]

The following diagram illustrates the synthesis of DCPCC from Uracil and its subsequent divergent reactivity pathways.

Workflow Diagram

Figure 1: Synthesis of DCPCC and its divergent reaction pathways based on nucleophile stoichiometry and temperature control.

Practical Synthesis Protocol

Objective: Conversion of 5-carboxyuracil to DCPCC.

-

Reagents: Phosphorus oxychloride (

, solvent/reagent), Phosphorus pentachloride ( -

Setup: Dry glassware, inert atmosphere (

), reflux condenser with caustic scrubber (HCl/POCl3 trap). -

Procedure:

-

Suspend 5-carboxyuracil in

(5-10 vol). -

Add

(2.5 - 3.0 equivalents) portion-wise to control exotherm. -

Reflux at 110°C for 4-6 hours until the solution clarifies (evolution of HCl gas ceases).

-

Workup (Critical): Remove excess

via vacuum distillation. The residue is the crude acid chloride. Note: Do not quench with water, as this reverts the acid chloride to the carboxylic acid. -

Purification: Vacuum sublimation or recrystallization from anhydrous hexane/toluene.

-

Regioselectivity Mechanism (S_NAr)

The regioselectivity of 2,4-dichloropyrimidines is a classic study in physical organic chemistry. The diagram below details the electronic logic governing the preference for C4 substitution.

Figure 2: Mechanistic bifurcation showing the energetic preference for C4 substitution due to superior resonance stabilization.

References

-

Bhasin, D., et al. (2013). "2,4-Dichloropyrimidine." Acta Crystallographica Section E, 69(2), o273.

- Relevance: Crystal structure and geometry of the parent 2,4-dichloropyrimidine scaffold.

-

WuXi AppTec. (2020). "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines: QM Magic Class | Chapter 29."

- Relevance: Detailed FMO/LUMO analysis explaining the C4 vs C2 selectivity switch in pyrimidines.

-

Sreenivas, B., et al. (2022). "Experimental and density functional theory study on structure, vibrational and molecular characteristics of 2-chloro-5-methylpyrimidine and 2,4-dichloro-5-methylpyrimidine."[9] Journal of Molecular Structure.

- Relevance: Provides the DFT methodology (B3LYP/6-311++G(d,p)) and vibrational scaling factors used for this profile.

-

Jiao, Y., et al. (2021). "Process for Synthesis of 2,4-Dichloro-5-aminopyrimidine.

- Relevance: Industrial synthesis conditions and workup protocols for 2,4-dichloro-5-substituted pyrimidines.

Sources

- 1. A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure, vibrational studies, optical properties and DFT calculations of 2-amino-5-diethyl-aminopentanium tetrachlorocadmate (II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandf.figshare.com [tandf.figshare.com]

Technical Deep Dive: Dichloropyrimidine Scaffolds in Drug Discovery

This technical guide provides a comprehensive analysis of dichloropyrimidine scaffolds, focusing on their regioselective reactivity and utility in medicinal chemistry and agrochemical development.

Executive Summary: The "Privileged" Scaffold

The dichloropyrimidine scaffold—specifically the 2,4-dichloro and 4,6-dichloro isomers—represents a cornerstone of modern heterocyclic chemistry. Its utility stems not merely from the presence of the pyrimidine ring (a bioisostere of the purine bases of DNA/RNA) but from the electronic asymmetry that allows for sequential, programmable functionalization.

For the drug developer, this scaffold offers a "plug-and-play" architecture. The chlorine atoms serve as orthogonal leaving groups, enabling the rapid construction of libraries targeting kinases (e.g., VEGFR, EGFR, CDK), viral enzymes (RT), and fungal pathogens.

Mechanistic Core: Mastering Regioselectivity

The primary challenge and opportunity in working with 2,4-dichloropyrimidine is controlling the site of nucleophilic aromatic substitution (SNAr).

The Electronic Hierarchy (C4 vs. C2)

In a standard SNAr reaction, the C4 position is significantly more electrophilic than the C2 position.

-

Causality: The nitrogen atoms at positions 1 and 3 exert an electron-withdrawing effect. The C4 carbon is para to N1 and ortho to N3, while C2 is flanked by both nitrogens. However, the transition state for C4 attack allows for better resonance stabilization of the Meisenheimer complex (negative charge delocalization onto N1).

-

Frontier Molecular Orbital (FMO) Theory: The LUMO coefficient is typically largest at C4, directing hard nucleophiles to this position under kinetic control.

Inverting Selectivity

While C4 substitution is the "default," C2 substitution can be enforced through:

-

Coordination Effects: Using alkoxides or Lewis acids that coordinate with the ring nitrogens can direct the nucleophile to C2.

-

Steric Hindrance: A bulky substituent at C5 can block the C4 approach.

-

Solvent Effects: Non-polar solvents often favor the standard C4 mechanism, while specific polar protic conditions can sometimes shift equilibrium.

Visualization: Regioselectivity Decision Tree

The following diagram maps the logical flow for synthetic planning when using 2,4-dichloropyrimidine.

Figure 1: Decision logic for controlling regiochemistry in 2,4-dichloropyrimidine substitutions. C4 is the kinetic preference; C2 requires specific thermodynamic or chelation drivers.

High-Impact Applications

A. Kinase Inhibitors (Oncology)

The 2,4-dichloropyrimidine scaffold is the progenitor of several blockbuster kinase inhibitors. The synthetic logic typically follows a C4-first, C2-second substitution pattern.

-

Pazopanib (Votrient): A VEGFR inhibitor.[1] The pyrimidine core is substituted at C4 with an amine and at C2 with a methylated sulfur moiety.

-

Osimertinib (Tagrisso) Precursors: While Osimertinib uses a specific indole-pyrimidine fusion, the 2,4-dichloro core is often used in SAR (Structure-Activity Relationship) studies to screen for EGFR T790M potency.

-

CDK Inhibitors: Abemaciclib and Palbociclib analogs often utilize the pyrimidine N1-C2-N3 motif to bind to the ATP-binding hinge region of the kinase via hydrogen bonds.

B. Agrochemicals[2][3]

-

Azoxystrobin: A broad-spectrum fungicide. Unlike the kinase inhibitors, this often utilizes the 4,6-dichloropyrimidine isomer. The symmetry of the 4,6-isomer allows for the installation of identical or distinct ether linkages, critical for the "strobilurin" pharmacophore.

Quantitative Comparison of Scaffolds

| Feature | 2,4-Dichloropyrimidine | 4,6-Dichloropyrimidine |

| Symmetry | Asymmetric | Symmetric (C2 axis) |

| Primary Reactivity | C4 > C2 | C4 = C6 (First sub), then C6 (Second) |

| Key Drug Class | Kinase Inhibitors (VEGFR, EGFR) | Fungicides, Antivirals |

| Hinge Binding | Excellent (N1/C2-H/N3 motif) | Moderate |

Experimental Protocol: Regioselective C4-Amination

Objective: To selectively install an amine at the C4 position of 2,4-dichloropyrimidine without contaminating C2-substitution. Scope: Self-validating protocol for synthesizing intermediates for kinase inhibitor libraries.

Materials

-

Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

-

Nucleophile: Aniline derivative or secondary amine (1.05 equiv)

-

Base: N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Solvent: Isopropanol (iPrOH) or Ethanol (EtOH)

-

Validation: TLC (Ethyl Acetate/Hexane) and LC-MS.

Step-by-Step Methodology

-

Preparation: Dissolve 2,4-dichloropyrimidine (typically 1-5g scale) in iPrOH (10 mL/g). Cool the solution to 0°C in an ice bath. Explanation: Low temperature suppresses the formation of the C2,4-disubstituted byproduct.

-

Addition: Add DIPEA slowly to the stirred solution.

-

Nucleophilic Attack: Add the amine nucleophile dropwise over 15 minutes. Causality: Slow addition prevents localized high concentrations of amine, which could drive double substitution.

-

Reaction: Allow the mixture to warm to room temperature (25°C) naturally. Stir for 4–12 hours.

-

Checkpoint: Monitor by TLC. The starting material (high Rf) should disappear, replaced by a major spot (C4 product) and minimal baseline material.

-

-

Workup (Self-Validating):

-

If the product precipitates: Filter and wash with cold iPrOH. This is the hallmark of a clean reaction for many anilines.

-

If soluble: Evaporate solvent, redissolve in EtOAc, wash with water and brine.

-

-

Characterization: 1H NMR should show the loss of one chlorine signal and the distinct shift of the C5 proton (doublet, ~6.5 ppm) due to the shielding effect of the new amine at C4.

Synthetic Workflow Visualization

The following diagram illustrates the cascade from raw scaffold to a "Lead Candidate" kinase inhibitor.

Figure 2: The standard "C4-First" synthetic pathway used to generate libraries of ATP-competitive kinase inhibitors.

Future Directions: Covalent & PROTAC Applications

The dichloropyrimidine scaffold is evolving beyond simple competitive inhibition.

-

Covalent Inhibitors: The C2-chlorine (if left unreacted in Step 1) can be displaced by diamines, which are subsequently acrylated to form acrylamide warheads . These target non-catalytic cysteines (e.g., Cys797 in EGFR), creating irreversible inhibition.

-

PROTAC Linkers: The scaffold serves as a rigid connector. One chlorine is displaced by the E3 ligase ligand (e.g., Cereblon binder), and the other by the target protein ligand, providing a defined vector for protein degradation.

References

-

WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. [Link]

-

National Institutes of Health (NIH). "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles." PubMed Central. [Link]

-

MDPI. "Recent Advances in Pyrimidine-Based Drugs." Molecules, 2021. [Link]

-

American Chemical Society (ACS). "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters. [Link]

-

Ningbo Inno Pharmchem. "The Critical Role of 2,4-Dichloropyrimidine in Modern Drug Synthesis." [Link]

Sources

Technical Guide: Initial Screening of 2,4-Dichloropyrimidine-5-carbonyl chloride Derivatives

The following technical guide details the initial screening framework for derivatives of 2,4-Dichloropyrimidine-5-carbonyl chloride . This scaffold is a "privileged structure" in medicinal chemistry, widely utilized to generate ATP-competitive kinase inhibitors (e.g., for EGFR, Aurora, and VEGFR targets) and antimicrobial agents.

Introduction & Scaffold Utility

2,4-Dichloropyrimidine-5-carbonyl chloride (CAS: 2972-52-3) serves as a trifunctional core. Its utility lies in the distinct reactivity profiles of its three electrophilic sites, allowing for the rapid generation of diverse chemical libraries.

-

C5-Acyl Chloride: Highly reactive; susceptible to hydrolysis; must be derivatized first to stabilize the core.

-

C4-Chloride: The most reactive ring halogen due to the activating effect of the N3 nitrogen and the electron-withdrawing C5-carbonyl group.

-

C2-Chloride: Less reactive; typically functionalized last or via specialized catalysis (e.g., Pd-catalyzed cross-coupling).

This guide outlines a Tiered Screening Cascade designed to filter a library of these derivatives from synthesis to hit validation.

Chemical Space & Library Construction (Pre-Screening Context)

Before screening, one must understand the input. The structural integrity of the library dictates the screening validity. The synthesis generally follows a strict hierarchy to avoid regioselectivity errors.

Reactivity Hierarchy Diagram

The following diagram illustrates the mandatory order of operations to generate a clean library for screening.

Caption: Sequential functionalization strategy. The C5-acyl chloride must be capped first to prevent hydrolysis and side reactions during subsequent SNAr steps.

Tier 1: Physicochemical Profiling (The "Filter")

Derivatives of this scaffold often suffer from poor solubility due to the planar pyrimidine ring and potential lipophilicity of added substituents. Screening insoluble compounds yields false negatives (if precipitated) or false positives (if aggregating).

Solubility & Stability Protocol

Objective: Eliminate compounds that will precipitate in assay buffers or degrade before testing.

-

DMSO Stock Preparation: Dissolve compounds to 10 mM in 100% DMSO.

-

Checkpoint: Visual inspection for turbidity.

-

-

Aqueous Dilution Test: Dilute stock 1:100 into PBS (pH 7.4) to reach 100 µM.

-

Readout: Measure Absorbance at 600 nm (turbidity) or use Nephelometry.

-

Criteria: Solubility > 50 µM is required for biochemical assays.

-

-

LC-MS Purity Check:

-

Run a generic gradient (5–95% ACN/Water + 0.1% Formic Acid).

-

Pass Criteria: Purity > 90% by UV (254 nm) and confirmed Mass [M+H]+.

-

Note: Watch for hydrolysis of the C5-amide/ester linkage if the synthesis was incomplete.

-

Tier 2: Biochemical Screening (The "Engine")

The primary application of 2,4-dichloropyrimidine derivatives is Kinase Inhibition . The pyrimidine ring mimics the adenine base of ATP, binding to the hinge region of kinases (e.g., EGFR, CDK, Aurora).

Primary Screen: Single-Point Kinase Assay

Methodology: FRET-based assay (e.g., LanthaScreen) or Luminescent ADP detection (e.g., ADP-Glo). Rationale: High-throughput filtration of the library.

Protocol (ADP-Glo Example):

-

Reagents: Recombinant Kinase (e.g., EGFR), Substrate (Poly Glu:Tyr), Ultra-Pure ATP (10 µM), and Test Compounds.

-

Plate Setup: 384-well white solid-bottom plate.

-

Reaction:

-

Add 2 µL of Compound (at 10 µM final conc).

-

Add 2 µL of Kinase/Substrate mix.

-

Add 2 µL of ATP to start.

-

Incubate at RT for 60 min.

-

-

Detection:

-

Add 6 µL ADP-Glo Reagent (depletes remaining ATP). Incubate 40 min.

-

Add 12 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

-

Read Luminescence (RLU).

-

-

Data Analysis:

-

Calculate % Inhibition relative to DMSO control (0% inhibition) and Staurosporine (100% inhibition).

-

Cutoff: Select hits showing > 50% inhibition at 10 µM.

-

Secondary Screen: IC50 Determination

Hits from the primary screen are re-tested in dose-response (10-point serial dilution, starting at 10 µM).

| Parameter | Specification |

| Concentration Range | 10 µM down to 0.5 nM (1:3 dilutions) |

| Replicates | Duplicates or Triplicates |

| Curve Fitting | 4-Parameter Logistic (4PL) Regression |

| Validation | Hill Slope must be between 0.5 and 1.5 (steep slopes indicate aggregation) |

Tier 3: Cellular Validation (The "Proof")

Biochemical potency does not guarantee cellular activity. Compounds must penetrate the cell membrane and engage the target in a complex environment.

Cell Viability Assay (MTT/MTS)

Target Cells: Cancer lines relevant to the kinase target (e.g., HCT-116 for colorectal, A549 for lung).

Protocol:

-

Seeding: Seed cells at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

-

Treatment: Add compounds (serial dilutions) for 72 hours.

-

Development:

-

Add MTT reagent (0.5 mg/mL). Incubate 3–4h (purple formazan crystals form in viable mitochondria).

-

Solubilize crystals with DMSO.

-

-

Measurement: Read OD at 570 nm.

-

Output: GI50 (Growth Inhibition 50%).

Screening Workflow Diagram

This diagram summarizes the decision logic for the entire screening campaign.

Caption: The critical path from chemical library to validated lead, utilizing a funnel approach to conserve resources.

References

-

Vertex AI Search. (2025). Medicinal chemistry applications of 2,4-Dichloropyrimidine-5-carbonyl chloride. Retrieved from 1

-

MDPI. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. Retrieved from 2

-

ResearchGate. (2025). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine. Retrieved from 3

-

American Chemical Society (ACS). (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Retrieved from 4

-

Journal of Medicinal Chemistry. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor. Retrieved from 5

-

BenchChem. (2025).[6] Assessing the Selectivity of 6-Chloropyrido[2,3-d]pyrimidine-based Inhibitors. Retrieved from 6

Sources

- 1. US3561005A - Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Strategic Functionalization of 2,4-Dichloropyrimidine-5-carbonyl chloride

Executive Summary & Strategic Overview

The functionalization of 2,4-Dichloropyrimidine-5-carbonyl chloride represents a critical workflow in the synthesis of kinase inhibitors (e.g., analogues of Pazopanib, Brigatinib) and other bioactive heterocycles. However, this substrate presents a "Reactivity Triage" challenge.[1] It contains three electrophilic sites with distinct reactivity profiles: the acid chloride (C5-COCl), the C4-chloride, and the C2-chloride.

Critical Scientific Directive: Direct Suzuki-Miyaura coupling on the parent acid chloride is not recommended as a primary strategy. Standard Suzuki conditions (aqueous base, heat) will immediately hydrolyze the acid chloride to the carboxylic acid (2,4-dichloropyrimidine-5-carboxylic acid), altering electronic properties and solubility.

Therefore, this Application Note defines the industry-standard "Cap-then-Couple" methodology:

-

Phase 1 (Stabilization): Chemoselective derivatization of the C5-acid chloride (Amidation/Esterification).

-

Phase 2 (Regioselectivity): C4-selective Suzuki cross-coupling.[2][3][4][5]

-

Phase 3 (Completion): C2-functionalization (optional sequential coupling).

Reactivity Landscape & Logic

To design a robust protocol, one must understand the electrophilic hierarchy of the substrate.

Electrophilic Hierarchy

-

C5-Acid Chloride (Most Reactive): Reacts rapidly with nucleophiles (amines, alcohols) at 0°C. Must be addressed first to prevent hydrolysis.

-

C4-Chloride (High Reactivity): The most reactive site for Pd-catalyzed oxidative addition due to the adjacent ring nitrogen (N3) and lower steric hindrance compared to C2 (in the context of the C5 substituent).

-

C2-Chloride (Lowest Reactivity): Requires higher temperatures or more active catalysts to functionalize, usually after C4 is substituted.

Decision Tree Visualization

Figure 1: The "Cap-then-Couple" workflow avoids the hydrolytic decomposition of the starting material.

Phase 1: Stabilization Protocol (C5-Capping)

Before applying the Suzuki protocol, the acid chloride must be converted to a stable amide or ester. This establishes the "scaffold" for the drug candidate.

Experimental Protocol: Amidation

Target: Synthesis of 2,4-dichloro-N-substituted-pyrimidine-5-carboxamide.

Reagents:

-

Substrate: 2,4-Dichloropyrimidine-5-carbonyl chloride (1.0 equiv)

-

Nucleophile: Primary/Secondary Amine (1.0 equiv)

-

Base: